![molecular formula C5H7BO4 B173402 (5-(Hydroxymethyl)furan-2-yl)boronic acid CAS No. 1256355-56-2](/img/structure/B173402.png)
(5-(Hydroxymethyl)furan-2-yl)boronic acid
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Overview
Description
“(5-(Hydroxymethyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 1256355-56-2 . It has a molecular weight of 141.92 and its IUPAC name is 5-(hydroxymethyl)furan-2-ylboronic acid . It is used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems .
Synthesis Analysis
Pinacol boronic esters, such as “(5-(Hydroxymethyl)furan-2-yl)boronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This compound can also be synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) by the direct cleavage of the C–OH bond in HMFA at ambient temperature .Molecular Structure Analysis
The molecular structure of “(5-(Hydroxymethyl)furan-2-yl)boronic acid” is represented by the formula C5H7BO4 . The InChI Code for this compound is 1S/C5H7BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It also plays a role in the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
“(5-(Hydroxymethyl)furan-2-yl)boronic acid” is a solid compound . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “(5-(Hydroxymethyl)furan-2-yl)boronic acid”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .
Synthesis of Novel Furan Derivatives
“(5-(Hydroxymethyl)furan-2-yl)boronic acid” can be used in the synthesis of novel furan derivatives . These derivatives have been found to have remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Reductive Amination
Cobalt nanoparticles have been used to catalyze the reductive amination of 5-Hydroxymethylfurfural (HMF), producing furan-based primary, secondary, and tertiary amines . “(5-(Hydroxymethyl)furan-2-yl)boronic acid” can be used in this process .
Hydrogenation and Hydrodeoxygenation
“(5-(Hydroxymethyl)furan-2-yl)boronic acid” can also be used in the hydrogenation and hydrodeoxygenation of HMF . This process produces 2,5-bis(hydroxymethyl)furan, (5-methylfuran-2-yl)methanol, and selected N-, O-, and S-containing heterocycles .
Synthesis of π-Extended Heteroarylfuran Systems
As a bifunctional reagent, “(5-(Hydroxymethyl)furan-2-yl)boronic acid” can be used in the synthesis of π-extended heteroarylfuran systems . This is particularly useful in the field of organic chemistry .
Suzuki Coupling
“(5-(Hydroxymethyl)furan-2-yl)boronic acid” can be used as a reactant in Suzuki coupling . This process is used for the synthesis of stable dye-sensitized solar cells .
Safety and Hazards
Future Directions
The future directions of new catalytic systems for the preparation of compounds like “(5-(Hydroxymethyl)furan-2-yl)boronic acid” involve cleaner, more efficient, and essential safety technologies for the production of such compounds . The sustainable synthesis of related compounds from bio-renewable sources is also a promising area of research .
Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and applications of "(5-(Hydroxymethyl)furan-2-yl)boronic acid" . They highlight the importance of this compound as a building block in organic synthesis and its potential in the development of new catalytic systems .
properties
IUPAC Name |
[5-(hydroxymethyl)furan-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIZKAAYUGHIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402563 |
Source
|
Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Hydroxymethyl)furan-2-yl)boronic acid | |
CAS RN |
1256355-56-2 |
Source
|
Record name | (5-(Hydroxymethyl)furan-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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